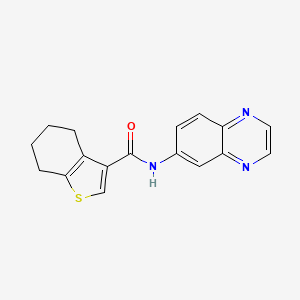

N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Benzothiophene is another heterocyclic compound that forms part of the structure of your compound .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate can give oxobutanamide derivatives .Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents has been studied to afford new heterocyclic derivatives .Scientific Research Applications

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Research has explored the monitoring of heterocyclic aromatic amines in human urine, which are compounds related to "N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide." This study developed procedures for analyzing and quantifying specific metabolites in urine, contributing to understanding the metabolic pathways and potential exposure effects from diet or environmental sources (Stillwell et al., 1999).

Immunomodulatory Applications

Linomide, a quinoline-3-carboxamide, has been investigated for its immunomodulatory properties, showing potential in treating secondary progressive multiple sclerosis and enhancing natural killer cell activity. These studies demonstrate the therapeutic potential of related compounds in modulating immune responses and treating autoimmune diseases (Karussis et al., 1996).

Neuroprotective and Neuroregenerative Research

The neuroprotective and neuroregenerative activities of quinoxaline derivatives have been explored, offering a new approach to treating conditions like tinnitus. This highlights the broader applicability of these compounds in addressing neurological damage and enhancing recovery processes (Ehrenberger, 2005).

Oncological and Toxicological Studies

Investigations into the effects of heterocyclic amines and their metabolic and adduct formation in humans and rodents at low doses provide insights into the carcinogenic potential of these compounds. Understanding their metabolism and interactions with DNA can inform cancer research and risk assessment strategies (Turteltaub et al., 1999).

Pharmacokinetic Studies

Pharmacokinetic research on quinoxaline antitumor agents, such as R(+)XK469, in patients with advanced solid tumors provides valuable information on the safety, efficacy, and optimal dosing schedules for these compounds. This research contributes to the development of new cancer treatments and understanding the variability in patient responses (Undevia et al., 2008).

Mechanism of Action

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis .

Pharmacokinetics

A molecular docking study performed on some quinoxaline derivatives showed good binding interactions , which could suggest favorable pharmacokinetic properties.

Future Directions

Properties

IUPAC Name |

N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(13-10-22-16-4-2-1-3-12(13)16)20-11-5-6-14-15(9-11)19-8-7-18-14/h5-10H,1-4H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIBVOPKUNNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)

![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)